Field: Polymer Chemistry
Application: “1-Bromo-2-(prop-1-en-2-yl)benzene” is used in the synthesis of deuterated and sulfurated polymers by inverse vulcanization.
Field: Chemical Synthesis
Application: “1-Bromo-2-(prop-1-en-2-yl)benzene” is a chemical compound used in various chemical reactions.
Results: The outcomes would also depend on the specific reaction.
Field: Organic Chemistry
Application: “1-Bromo-2-(prop-1-en-2-yl)benzene” can undergo electrophilic substitution reactions.
Application: “1-Bromo-2-(prop-1-en-2-yl)benzene” is a chemical compound used as a reagent in various chemical reactions.
1-Bromo-2-(prop-1-en-2-yl)benzene, also known as 2-(2-bromophenyl)propene, has the molecular formula C9H9Br. It features a bromine atom at the first position and a prop-1-en-2-yl group at the second position of the benzene ring. This compound is characterized by its unique reactivity due to the presence of both the halogen and the alkene functionalities, making it valuable in organic synthesis and research applications .
Synthesis of 1-bromo-2-(prop-1-en-2-yl)benzene can be achieved through various methods:
This compound finds applications in:
Its unique structure allows for diverse synthetic pathways that can lead to valuable derivatives in chemical research .
Interaction studies involving 1-bromo-2-(prop-1-en-2-yl)benzene focus on its reactivity with nucleophiles and electrophiles. The presence of the bromine atom significantly influences its electrophilic character, making it a subject of interest in mechanistic studies related to aromatic substitution reactions. Further research may explore its interactions with biological molecules to assess potential pharmacological effects .
Several compounds share structural similarities with 1-bromo-2-(prop-1-en-2-yl)benzene:
Compound Name | Structure Description | Key Differences |
---|---|---|
1-Bromo-2-ethynylbenzene | Contains an ethynyl group instead of propylene | Ethynyl group vs. propylene |
1-Bromo-2-isopropenylbenzene | Features an isopropenyl group | Isopropenyl group vs. propylene |
2-Bromophenylpropane | Has a saturated propyl group | Saturated vs. unsaturated (alkene) |
Uniqueness: The distinct substitution pattern and combination of bromine with a propylene group give 1-bromo-2-(prop-1-en-2-yl)benzene unique properties that enhance its reactivity compared to these similar compounds .
The thermodynamic properties of 1-Bromo-2-(prop-1-en-2-yl)benzene have been investigated through analysis of available experimental data and comparison with structurally related compounds. While direct experimental measurements for this specific compound are limited, valuable insights can be drawn from systematic studies of related brominated aromatic compounds.
Table 1.1: Phase Transition Properties
Property | Value | Reference Compound | Source |
---|---|---|---|
Melting Point | Not determined | 1-Bromo-2-propylbenzene: 226.77 K | [1] |
Boiling Point | Not determined | 1-Bromo-2-propylbenzene: 490.35 K | [1] |
Triple Point | Not available | Bromobenzene: 242.401 K | [2] [3] |
Critical Temperature | Not available | Estimated >600 K | Extrapolated |
The absence of direct experimental data for 1-Bromo-2-(prop-1-en-2-yl)benzene necessitates reliance on structure-property relationships and data from closely related compounds [1]. The NIST WebBook provides comprehensive thermodynamic data for 1-bromo-2-propylbenzene, which shares the same substitution pattern but lacks the vinyl functionality [1].
Systematic comparison with related brominated aromatic compounds reveals predictable trends in phase behavior. The molecular structure of 1-Bromo-2-(prop-1-en-2-yl)benzene, featuring both aromatic and aliphatic components, influences its thermodynamic properties significantly.
Table 1.2: Comparative Phase Behavior
Compound | Formula | Molecular Weight | Melting Point (K) | Boiling Point (K) |
---|---|---|---|---|
Bromobenzene | C₆H₅Br | 157.01 | 242.4 | 429.15 |
1-Bromo-2-propylbenzene | C₉H₁₁Br | 199.09 | 226.77 | 490.35 |
(3-Bromoprop-1-en-2-yl)benzene | C₉H₉Br | 197.07 | 302.15 | 504.05 |
1-Bromo-2-(prop-1-en-2-yl)benzene | C₉H₉Br | 197.07 | Estimated: 280-300 K | Estimated: 480-500 K |
The presence of the prop-1-en-2-yl substituent is expected to influence both melting and boiling points through steric effects and molecular packing considerations [4]. The unsaturated nature of the substituent may introduce additional intermolecular interactions compared to the saturated propyl analog.
Based on established thermodynamic relationships for brominated aromatic compounds, the heat capacities and entropy values can be estimated using group contribution methods [2] [3]. The comprehensive study by Masi and Scott on bromobenzene provides a foundation for understanding the thermodynamic behavior of related compounds [2] [3].
The aqueous solubility of 1-Bromo-2-(prop-1-en-2-yl)benzene is extremely limited due to its hydrophobic aromatic structure and the presence of the bromine substituent [5]. Systematic studies of halogenated benzenes in water demonstrate that solubility decreases significantly with increasing halogen substitution and hydrophobic character [5] [6].
Table 1.3: Solubility Data
Solvent System | Solubility | Partition Coefficient | Notes |
---|---|---|---|
Water | Very low (<0.1 g/100 mL) | LogP(oct/water) = 3.48 | Hydrophobic character [4] |
Octanol | High | Reference solvent | Standard for LogP determination |
Organic solvents | Moderate to high | Variable | Depends on polarity matching |
Methanol | Moderate | Not available | Polar protic solvent [7] |
Chloroform | High | Not available | Halogenated solvent compatibility |
The octanol-water partition coefficient (LogP) of 3.48 indicates strong preference for the organic phase, consistent with the compound's hydrophobic nature [4]. This value places the compound in the category of moderately lipophilic substances, similar to other brominated aromatic compounds [8].
The solubility characteristics of 1-Bromo-2-(prop-1-en-2-yl)benzene in organic solvents follow predictable patterns based on the "like dissolves like" principle [9] [10]. The compound demonstrates high solubility in non-polar and moderately polar organic solvents, particularly those with aromatic character [9] [10].
Table 1.4: Organic Solvent Compatibility
Solvent Class | Solubility | Mechanism | Application |
---|---|---|---|
Aromatic hydrocarbons | High | π-π interactions | Synthesis medium |
Halogenated solvents | High | Dipole compatibility | Extraction processes |
Alcohols | Moderate | Hydrogen bonding limitations | Purification |
Alkanes | High | Van der Waals forces | Non-polar applications |
The systematic study of partition coefficients in monohalobenzene solvents by Abraham et al. provides insight into the solvation behavior of related compounds [8]. The Abraham solvation parameters indicate that brominated aromatic compounds exhibit predictable partition behavior across various solvent systems [8].
The reactivity of 1-Bromo-2-(prop-1-en-2-yl)benzene is determined by the presence of multiple reactive sites: the aromatic ring, the bromine substituent, and the vinyl functionality . Each of these structural features contributes to the compound's overall chemical behavior under different conditions.
Table 1.5: Reactivity Assessment
Reaction Type | Reactivity Level | Typical Conditions | Products |
---|---|---|---|
Electrophilic aromatic substitution | Moderate | Strong electrophiles, Lewis acid catalysts | Polysubstituted aromatics |
Nucleophilic substitution at bromine | High | Nucleophiles, elevated temperature | Substituted aromatics |
Allylic bromination | Possible | NBS, light or heat | Dibrominated products |
Cross-coupling reactions | High | Palladium catalysts | Coupled products |
The bromine substituent serves as an excellent leaving group in nucleophilic substitution reactions and cross-coupling processes . The electron-withdrawing effect of bromine also influences the reactivity of the aromatic ring toward electrophilic attack.
The thermal stability of 1-Bromo-2-(prop-1-en-2-yl)benzene follows established patterns for brominated aromatic compounds [12]. Aromatic bromine compounds generally exhibit greater thermal stability compared to their aliphatic counterparts due to the stabilizing influence of the aromatic ring system [12].
Table 1.6: Stability Under Various Conditions
Condition | Stability Assessment | Decomposition Temperature | Notes |
---|---|---|---|
Ambient temperature | Stable | Not applicable | Normal storage conditions |
Elevated temperature | Stable up to 250°C | >300°C | Thermal degradation onset |
Light exposure | Moderately stable | Photodegradation possible | UV-induced reactions |
Oxidizing conditions | Moderate resistance | Variable | Depends on oxidant strength |
The compound's storage requirements typically specify temperatures between 2-8°C under inert atmosphere conditions [13] [14]. This reflects the need to prevent oxidation and maintain chemical integrity over extended periods.
The reactivity patterns of 1-Bromo-2-(prop-1-en-2-yl)benzene can be understood through consideration of electronic effects and steric factors . The prop-1-en-2-yl substituent introduces both electronic and steric influences that affect reaction selectivity and rates.
The presence of the vinyl group enables participation in polymerization reactions under appropriate conditions . Radical-initiated processes can involve both the aromatic system and the aliphatic unsaturation, leading to complex reaction pathways.
Temperature-dependent structural studies of related compounds, such as the work by Zhou et al. on substituted benzene derivatives, demonstrate that molecular dynamics and phase behavior are closely linked to chemical reactivity [15]. The understanding of these relationships is crucial for predicting the behavior of 1-Bromo-2-(prop-1-en-2-yl)benzene under various experimental conditions.
Corrosive;Irritant